Glycine, N-(3-chloro-2-pyrazinyl)-
Description
Glycine, N-(3-chloro-2-pyrazinyl)-, is a glycine derivative where the amino group is substituted with a 3-chloro-2-pyrazinyl moiety. Pyrazine is a heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2. The chloro substituent at position 3 enhances the compound's electronic properties, influencing its reactivity and interactions in biological or synthetic systems. This compound is structurally significant in medicinal chemistry, often serving as a precursor or intermediate in drug synthesis (e.g., peptoid monomers or enzyme modulators) .
Properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-6(9-2-1-8-5)10-3-4(11)12/h1-2H,3H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWIAQOGRCJWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304580 | |
| Record name | N-(3-Chloro-2-pyrazinyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080650-25-4 | |
| Record name | N-(3-Chloro-2-pyrazinyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080650-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-2-pyrazinyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
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Solvent selection : Hydrocarbon solvents (e.g., toluene) minimize chlorination byproducts compared to ethers like dioxane. Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics.
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Temperature control : Maintaining reactions at 75–130°C prevents thermal degradation of intermediates. For example, heating 3,6-diethyl-2,5-piperazinedione with POCl₃ at 75°C reduces dichloropyrazine impurities to <5%.
Role of Additives
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Tetramethyl ammonium chloride (Me₄NCl) : Adding 1–2 moles of Me₄NCl per mole of piperazinedione suppresses dichloropyrazine formation during chlorination.
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Quenching protocols : Rapid quenching with 10–15% NaOH at 0–5°C stabilizes acid-sensitive products.
Byproduct Formation and Mitigation Strategies
Common Impurities
Purification Techniques
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Silica gel chromatography : Removes unreacted dichloropyrazine and solvent residues.
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Acid-base washes : Sequential washing with HCl and NaOH isolates the target compound from polar impurities.
Yield and Purity Data Analysis
The table below summarizes key outcomes from representative syntheses:
| Starting Material | Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| 3,6-Diethyl-2,5-piperazinedione | POCl₃, Me₄NCl | 75°C, 4 hr | 88% | 95% | |
| Glycine benzophenone imine | 2,3-Dichloropyrazine, Cs₂CO₃ | DMF, 130°C, 2 hr | 88% | 98% |
Comparative Analysis of Alternative Methods
While the diarylimine route is predominant, alternative approaches include:
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Direct amination of 3-chloropyrazine : Limited by poor regioselectivity and low yields.
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Condensation of glycine with chloropyrazine precursors : Requires harsh conditions, leading to decomposition.
The diarylimine method outperforms these alternatives in scalability and reproducibility, making it the industrial standard.
Chemical Reactions Analysis
Types of Reactions: Glycine, N-(3-chloro-2-pyrazinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Condensation Reactions: The amino group in glycine can participate in condensation reactions to form amides or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides.
Reduction Products: Reduction can yield dihydropyrazine derivatives.
Scientific Research Applications
Table 1: Synthesis Conditions
| Reactants | Conditions | Yield |
|---|---|---|
| Glycine ethyl ester + 2,3-dichloropyrazine | Microwave (150°C, 10 min) | 15% |
Biological Activities
Research indicates that compounds containing the pyrazinyl moiety exhibit various biological activities, including antimicrobial and antiviral properties.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazinone derivatives as effective antimicrobial agents. For instance, compounds similar to glycine, N-(3-chloro-2-pyrazinyl)- have shown promising results against various fungal strains, such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 8 μg/mL .
Antiviral Properties
The pyrazinyl structure has also been linked to antiviral activities. For example, derivatives have been investigated for their effectiveness against influenza viruses and other pathogens. A notable compound in this category has demonstrated potential in inhibiting viral replication processes .
Therapeutic Applications
Glycine derivatives are being explored for their roles in treating various medical conditions.
Neuroprotective Effects
Glycine itself acts as an inhibitory neurotransmitter in the central nervous system. Research suggests that glycine derivatives can enhance neuroprotective effects and may be beneficial in treating neurodegenerative diseases .
Anti-inflammatory Properties
Some studies have indicated that pyrazinone-based compounds can inhibit pro-inflammatory pathways, making them candidates for treating chronic inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
Case Study 1: Antifungal Activity
In a controlled study, a series of pyrazinone derivatives were synthesized and tested for antifungal activity. Among them, one derivative exhibited significant inhibition against C. albicans, demonstrating an MIC of 0.5 μg/mL. This finding supports the potential use of glycine derivatives in antifungal therapies .
Case Study 2: Antiviral Research
Another study focused on the antiviral properties of glycine derivatives against influenza A virus. The results indicated that certain compounds could significantly reduce viral titers in vitro, suggesting their potential as therapeutic agents in viral infections .
Mechanism of Action
The mechanism by which Glycine, N-(3-chloro-2-pyrazinyl)- exerts its effects is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. The pyrazine ring and the glycine moiety may play crucial roles in its biological activity, influencing its interaction with biological macromolecules.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Glycine Derivatives
- Heterocycle Differences: Pyrazine (two nitrogen atoms at 1,4 positions) vs.
- Substituent Effects: The 3-chloro group on pyrazinyl enhances electrophilicity, making the compound more reactive in cross-coupling reactions (e.g., Sonogashira coupling) compared to non-halogenated analogs . Hydrazone-linked derivatives (e.g., nicotinaldehyde hydrazone) introduce additional hydrogen-bonding sites, which may improve binding affinity in enzyme inhibition .
Physical and Chemical Properties
Table 4: Physical Properties
- Solubility Trends : Chloro-pyrazinyl derivatives generally exhibit moderate solubility in polar solvents due to their aromatic and halogenated nature.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Glycine, N-(3-chloro-2-pyrazinyl)-, and how can reaction progress be optimized?
- Methodology : The compound can be synthesized via coupling reactions, such as the Sonogashira reaction, using halogenated precursors like (3-chloro-2-pyrazinyl)phenylmethanone. Reaction optimization involves monitoring intermediates with Thin Layer Chromatography (TLC) and adjusting catalysts (e.g., palladium-based systems) to improve yields .
- Key Parameters : Temperature control (e.g., 60–80°C) and solvent selection (acetonitrile or DMF) are critical for minimizing side reactions .
Q. How is the structural integrity of Glycine, N-(3-chloro-2-pyrazinyl)- confirmed post-synthesis?
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while Infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). Mass spectrometry validates molecular weight .
- Data Interpretation : Compare spectral data with computational predictions (e.g., PubChem entries for related chloro-pyrazinyl compounds) to resolve ambiguities .
Q. What methods are recommended for quantifying Glycine, N-(3-chloro-2-pyrazinyl)- in reaction mixtures?
- Chromatographic Approaches : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) provides precise quantification. Calibration curves using purified standards ensure accuracy .
- Alternative Methods : Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives .
Advanced Research Questions
Q. How do electronic effects of the 3-chloro-2-pyrazinyl moiety influence reactivity in heterocyclic system formation?
- Mechanistic Insight : The electron-withdrawing chloro group enhances electrophilicity at the pyrazinyl ring, facilitating nucleophilic substitution or cycloaddition reactions. Density Functional Theory (DFT) calculations predict charge distribution and reactive sites .
- Experimental Validation : Compare reaction rates with non-chlorinated analogs using kinetic studies .
Q. How should researchers address contradictions in spectroscopic data for Glycine, N-(3-chloro-2-pyrazinyl)- derivatives?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to isolate dynamic effects .
- Cross-Validation : Pair experimental data with computational simulations (e.g., Gaussian software) .
Q. What strategies enable the study of Glycine, N-(3-chloro-2-pyrazinyl)-'s interactions with biological targets?
- In Vitro Assays : Fluorescence polarization assays or Surface Plasmon Resonance (SPR) measure binding affinity to enzymes/receptors. Isotopic labeling (e.g., ¹⁵N-glycine) tracks metabolic pathways .
- Structural Biology : X-ray crystallography or Cryo-EM resolves binding modes in protein complexes .
Q. How can researchers design stability studies for Glycine, N-(3-chloro-2-pyrazinyl)- under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
